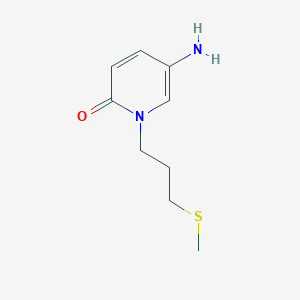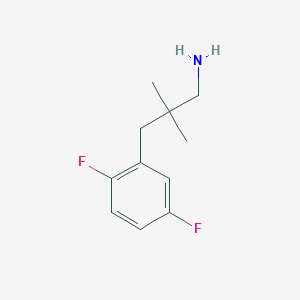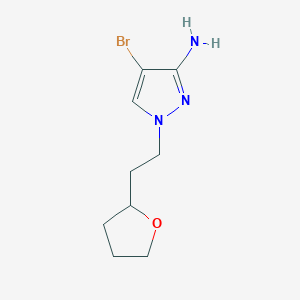
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4th position and a tetrahydrofuran-2-yl ethyl group at the 1st position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Introduction of the Tetrahydrofuran-2-yl Ethyl Group: This step involves the alkylation of the brominated pyrazole with tetrahydrofuran-2-yl ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The tetrahydrofuran-2-yl ethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Oxidation Products: Oxidation can yield oxides or ketones.
Reduction Products: Reduction can yield primary or secondary amines or alcohols.
Applications De Recherche Scientifique
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the tetrahydrofuran-2-yl ethyl group can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrrole: Contains a pyrrole ring, which is another five-membered heterocycle but with different nitrogen positioning.
Uniqueness
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the bromine atom and the tetrahydrofuran-2-yl ethyl group on the pyrazole ring. This unique structure can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14BrN3O |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
4-bromo-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12) |
Clé InChI |
RAGIYWJEHPQTER-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


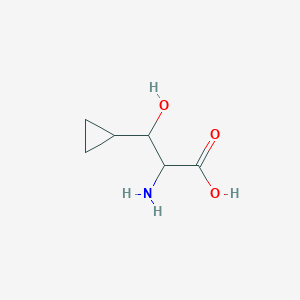


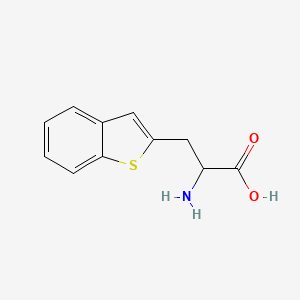


![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)



